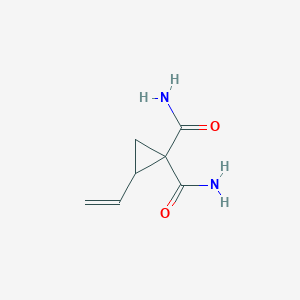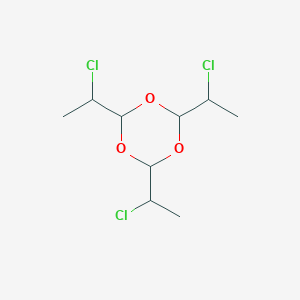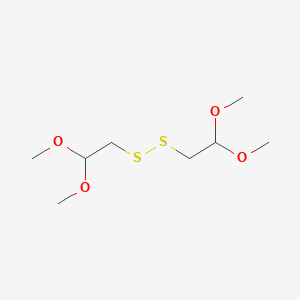
(RS)-2-Chloroacetyltetrahydrothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(RS)-2-Chloroacetyltetrahydrothiophene, commonly known as CTT, is a chemical compound with a molecular formula of C6H9ClOS. It is a heterocyclic organic compound that contains a thiophene ring and a chloroacetyl group. CTT has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of CTT is not fully understood, but it is believed to involve the inhibition of certain enzymes and metabolic pathways in microorganisms. CTT has been shown to inhibit the growth of various fungi and bacteria by interfering with their cell wall synthesis and membrane function.
Biochemical and Physiological Effects:
CTT has been shown to have minimal toxicity and is generally considered safe for use in scientific research. However, it may cause skin and eye irritation upon contact. In terms of its biochemical and physiological effects, CTT has been shown to have antimicrobial activity against various fungi and bacteria, making it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CTT in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using CTT is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of CTT. One possible direction is the development of new drugs based on its antimicrobial properties. Another direction is the synthesis of new materials and polymers using CTT as a precursor. Additionally, further research is needed to fully understand the mechanism of action of CTT and its potential applications in various fields.
Métodos De Síntesis
CTT can be synthesized through a multistep process that involves the reaction of 2,5-dimethylthiophene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then purified by distillation and recrystallization to obtain pure CTT. This method has been widely used in the synthesis of CTT due to its high yield and purity.
Aplicaciones Científicas De Investigación
CTT has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CTT has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. In agriculture, CTT has been used as a pesticide due to its ability to inhibit the growth of certain pests. In material science, CTT has been used as a precursor for the synthesis of various polymers and materials.
Propiedades
Número CAS |
150398-72-4 |
|---|---|
Nombre del producto |
(RS)-2-Chloroacetyltetrahydrothiophene |
Fórmula molecular |
C6H9ClOS |
Peso molecular |
164.65 g/mol |
Nombre IUPAC |
2-chloro-1-(thiolan-2-yl)ethanone |
InChI |
InChI=1S/C6H9ClOS/c7-4-5(8)6-2-1-3-9-6/h6H,1-4H2 |
Clave InChI |
PKYVQGQRUGBWSU-UHFFFAOYSA-N |
SMILES |
C1CC(SC1)C(=O)CCl |
SMILES canónico |
C1CC(SC1)C(=O)CCl |
Sinónimos |
Ethanone, 2-chloro-1-(tetrahydro-2-thienyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid](/img/structure/B115154.png)
